1,1'-Diacetylferrocen
Overview
Description
1,1’-Diacetylferrocene, also known as bis(acetylcyclopentadienyl)iron, is an organometallic compound with the molecular formula C14H14FeO2. It is a derivative of ferrocene, where two acetyl groups are attached to the cyclopentadienyl rings. This compound is known for its stability and unique properties, making it a valuable substance in various chemical applications .
Preparation Methods
1,1’-Diacetylferrocene can be synthesized through the acetylation of ferrocene. The process involves the reaction of ferrocene with acetic anhydride in the presence of a catalyst such as phosphoric acid. The reaction is typically carried out under reflux conditions, and the product is purified through recrystallization .
Synthetic Route:
- Ferrocene + Acetic Anhydride → 1-Acetylferrocene
- 1-Acetylferrocene + Acetic Anhydride → 1,1’-Diacetylferrocene
Industrial Production: While the laboratory synthesis of 1,1’-Diacetylferrocene is well-documented, industrial production methods are less common due to the specialized nature of the compound. the principles remain similar, involving large-scale acetylation reactions with appropriate safety and purification protocols .
Chemical Reactions Analysis
1,1’-Diacetylferrocene undergoes various chemical reactions, including:
- Oxidation: The compound can be oxidized to form iron(III) derivatives.
- Reduction: Reduction reactions can convert the acetyl groups back to the parent ferrocene.
- Substitution: Electrophilic aromatic substitution reactions can occur on the cyclopentadienyl rings, allowing for further functionalization .
Common Reagents and Conditions:
- Oxidation: Use of oxidizing agents like potassium permanganate.
- Reduction: Use of reducing agents such as lithium aluminum hydride.
- Substitution: Use of electrophiles like halogens or nitro groups under acidic conditions.
Major Products:
- Oxidation: Iron(III) acetylferrocene derivatives.
- Reduction: Ferrocene.
- Substitution: Various substituted acetylferrocene derivatives .
Scientific Research Applications
1,1’-Diacetylferrocene has several applications in scientific research:
- Chemistry: Used as a catalyst or ligand in cross-coupling reactions.
- Biology: Investigated for its potential in biological assays and as a probe for studying redox reactions.
- Medicine: Explored for its potential in drug delivery systems due to its stability and ability to undergo controlled reactions.
- Industry: Utilized in the development of advanced materials and as a precursor for other organometallic compounds .
Mechanism of Action
1,1’-Diacetylferrocene can be compared with other ferrocene derivatives such as:
- Ferrocene: The parent compound, known for its stability and aromatic properties.
- 1-Acetylferrocene: A mono-acetylated derivative, used in similar applications but with different reactivity.
- 1,1’-Dimethylferrocene: A derivative with methyl groups instead of acetyl groups, showing different chemical behavior .
Uniqueness: 1,1’-Diacetylferrocene is unique due to the presence of two acetyl groups, which enhance its reactivity and allow for specific applications in catalysis and material science .
Comparison with Similar Compounds
- Ferrocene
- 1-Acetylferrocene
- 1,1’-Dimethylferrocene
- Ferrocenecarboxaldehyde
- 1,1’-Ferrocenedicarboxaldehyde
Conclusion
1,1’-Diacetylferrocene is a versatile organometallic compound with significant applications in chemistry, biology, medicine, and industry. Its unique properties and reactivity make it a valuable substance for scientific research and industrial processes.
Properties
InChI |
InChI=1S/2C7H7O.Fe/c2*1-6(8)7-4-2-3-5-7;/h2*2-5H,1H3; | |
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Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNBIZDIDVCJECQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)[C]1[CH][CH][CH][CH]1.CC(=O)[C]1[CH][CH][CH][CH]1.[Fe] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FeO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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